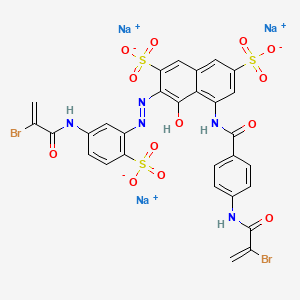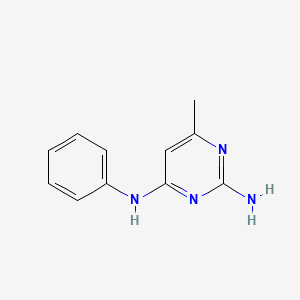
2-Amino-4-phenylamino-6-methylpyrimidine
Descripción general
Descripción
2-Amino-4-phenylamino-6-methylpyrimidine is a complex organic compound . It is a derivative of 2-aminopyrimidine, which is known to have various pharmacological effects . The molecule contains a total of 28 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 Pyrimidine .
Synthesis Analysis
Novel 2-aminopyrimidine derivatives, including 2-Amino-4-phenylamino-6-methylpyrimidine, were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The synthesis process involved five steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of 2-Amino-4-phenylamino-6-methylpyrimidine is characterized by a total of 28 bonds. There are 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 Pyrimidine .Chemical Reactions Analysis
The chemical reactions involving 2-Amino-4-phenylamino-6-methylpyrimidine are complex due to its intricate structure. It is used in scientific research and offers versatility in various applications, including drug development and organic synthesis.Aplicaciones Científicas De Investigación
Antiviral Activity
- Studies have shown that compounds derived from 2-Amino-4-phenylamino-6-methylpyrimidine, among other pyrimidines, exhibit antiviral activities against a range of viruses, including herpes simplex, varicella-zoster, cytomegalovirus, and retroviruses like HIV. These compounds inhibit viral replication, demonstrating their potential as antiviral agents (Holý et al., 2002).
Microbial Growth Inhibition
- Arylguanidino- and arylaminopyrimidine derivatives have been investigated for their inhibitory effects on the growth of microorganisms such as Streptococcus faecalis, Lactobacillus arabinosus, and Escherichia coli. These studies suggest that such compounds could play a role in controlling microbial growth, with specific derivatives showing significant activity (Roy et al., 1961).
Immunomodulatory Effects
- Research into the chemistry of immunomodulatory agents, including those related to 2-Amino-4-phenylamino-6-methylpyrimidine, has provided insights into their structural modifications and potential applications in enhancing immune responses (Stevens et al., 1995).
Synthesis Methodologies
- New routes for synthesizing 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives have been explored, providing valuable methodologies for producing various pyrimidine derivatives with potential biological activities (Komkov et al., 2021).
Structural Chemistry and Activity Relationship
- Studies have focused on understanding the structural chemistry of aminopyrimidines and their role in inhibiting steel corrosion, highlighting the significance of structural modifications on their performance as corrosion inhibitors (Masoud et al., 2010).
Mecanismo De Acción
While the specific mechanism of action for 2-Amino-4-phenylamino-6-methylpyrimidine is not detailed in the search results, it’s worth noting that 2-aminopyrimidine derivatives have been tested for their in vitro activities against certain organisms . Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Propiedades
IUPAC Name |
6-methyl-4-N-phenylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-8-7-10(15-11(12)13-8)14-9-5-3-2-4-6-9/h2-7H,1H3,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBLLCUQBZVVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345942 | |
| Record name | 6-Methyl-N~4~-phenylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-phenylamino-6-methylpyrimidine | |
CAS RN |
7781-29-5 | |
| Record name | 6-Methyl-N4-phenyl-2,4-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7781-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-N~4~-phenylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



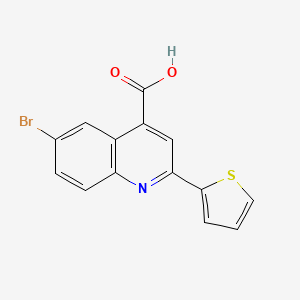

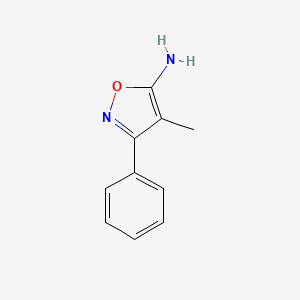

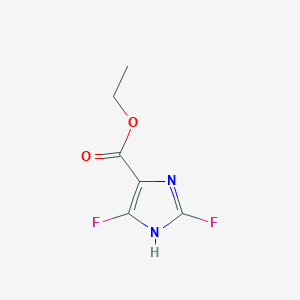
![5H-Cyclopenta[b]pyridine](/img/structure/B1605784.png)

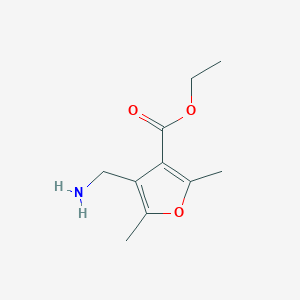
![3-Methylisoxazolo[5,4-b]pyridine](/img/structure/B1605792.png)
